molecular formula C8H18N2 B13506239 (4,6-Dimethylpiperidin-3-yl)methanamine

(4,6-Dimethylpiperidin-3-yl)methanamine

Cat. No.: B13506239
M. Wt: 142.24 g/mol
InChI Key: PZADCEPTOXWSGZ-UHFFFAOYSA-N
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Description

(4,6-Dimethylpiperidin-3-yl)methanamine is an organic compound with the molecular formula C8H18N2 It is a derivative of piperidine, characterized by the presence of two methyl groups at the 4th and 6th positions and a methanamine group at the 3rd position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4,6-Dimethylpiperidin-3-yl)methanamine typically involves the following steps:

    Starting Material: The synthesis begins with commercially available piperidine derivatives.

    Methylation: The piperidine derivative undergoes methylation at the 4th and 6th positions using methylating agents such as methyl iodide in the presence of a base like sodium hydride.

    Amination: The resulting dimethylpiperidine is then subjected to amination at the 3rd position using reagents like ammonia or primary amines under suitable conditions.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: (4,6-Dimethylpiperidin-3-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using oxidizing agents like potassium permanganate to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to obtain reduced amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Various nucleophiles in the presence of a suitable solvent like dichloromethane.

Major Products:

    Oxidation: N-oxides of this compound.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted piperidine derivatives.

Scientific Research Applications

(4,6-Dimethylpiperidin-3-yl)methanamine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.

    Industry: It is utilized in the production of specialty chemicals and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of (4,6-Dimethylpiperidin-3-yl)methanamine involves its interaction with specific molecular targets. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

    (4,6-Dimethylpyridin-3-yl)methanamine: Similar structure but with a pyridine ring instead of piperidine.

    (6-Methoxypyridin-3-yl)methanamine: Contains a methoxy group at the 6th position.

    (3,3-Dimethylpiperidin-1-yl)methanamine: Similar piperidine derivative with different substitution patterns.

Uniqueness: (4,6-Dimethylpiperidin-3-yl)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual methylation at the 4th and 6th positions and the presence of a methanamine group at the 3rd position make it a valuable compound for various applications.

Properties

Molecular Formula

C8H18N2

Molecular Weight

142.24 g/mol

IUPAC Name

(4,6-dimethylpiperidin-3-yl)methanamine

InChI

InChI=1S/C8H18N2/c1-6-3-7(2)10-5-8(6)4-9/h6-8,10H,3-5,9H2,1-2H3

InChI Key

PZADCEPTOXWSGZ-UHFFFAOYSA-N

Canonical SMILES

CC1CC(NCC1CN)C

Origin of Product

United States

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